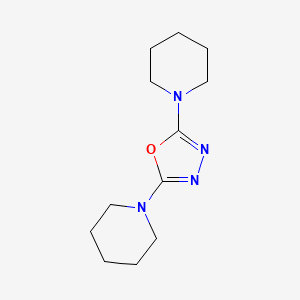

2,5-Di-(1-piperidinyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2,5-di(piperidin-1-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H20N4O/c1-3-7-15(8-4-1)11-13-14-12(17-11)16-9-5-2-6-10-16/h1-10H2 |

InChI Key |

YFFFEIRPYHTUQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(O2)N3CCCCC3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,5 Di 1 Piperidinyl 1,3,4 Oxadiazole

Conventional and Modern Synthetic Routes for 1,3,4-Oxadiazole (B1194373) Formation

The construction of the 1,3,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with both long-established and contemporary methods being employed.

Classical Cyclization Protocols for Oxadiazoles (B1248032)

Historically, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been dominated by cyclization reactions. One of the most prevalent methods is the dehydrative cyclization of 1,2-diacylhydrazines. nih.govmdpi.com This reaction typically requires a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride to facilitate the ring closure. mdpi.comnih.gov Another common approach is the oxidative cyclization of N-acylhydrazones. nih.govmdpi.com This transformation can be achieved using a variety of oxidizing agents, including potassium permanganate, bromine in acetic acid, and 1,3-dibromo-5,5-dimethylhydantoin. nih.govmdpi.com

A summary of classical reagents used in these cyclizations is presented below:

| Reaction Type | Starting Material | Typical Reagents | Reference |

| Dehydrative Cyclization | 1,2-Diacylhydrazines | POCl₃, PPA, SOCl₂, P₂O₅ | mdpi.comnih.gov |

| Oxidative Cyclization | N-Acylhydrazones | KMnO₄, Br₂/CH₃COOH, DDQ | nih.govmdpi.com |

| From Carboxylic Acids | Carboxylic Acids & Hydrazides | POCl₃ | mdpi.com |

These classical methods, while effective, often necessitate harsh reaction conditions, the use of corrosive reagents, and can generate significant chemical waste, prompting the development of more sustainable alternatives. researchgate.netnih.gov

Eco-friendly and Green Chemistry Approaches in Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,4-oxadiazoles, aiming to reduce the environmental impact of chemical processes. nih.govnih.gov These approaches focus on the use of renewable substrates, non-toxic catalysts, and milder reaction conditions. researchgate.netnih.gov

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent use and disposal. researchgate.net One such technique involves the grinding of reactants, such as aromatic hydrazides and aryl aldehydes, in the presence of a catalytic amount of molecular iodine. researchgate.net This mechanochemical approach avoids the need for organic solvents at any stage of the reaction. researchgate.netorganic-chemistry.org Another solvent-free method utilizes silica-supported dichlorophosphate (B8581778) for the cyclodehydration of 1,2-diacylhydrazines under microwave irradiation. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced purity. wjarr.comnih.govjyoungpharm.org This technique has been successfully applied to the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. For instance, the reaction of hydrazides with aromatic aldehydes followed by cyclization with acetic anhydride (B1165640) can be efficiently carried out under microwave irradiation. wjarr.com Similarly, the oxidative cyclization of N-acyl hydrazones using reagents like chloramine-T is significantly accelerated by microwave heating. jchemrev.com The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. nih.govnih.gov

The table below compares conventional heating with microwave-assisted synthesis for a selection of 1,3,4-oxadiazole preparations:

| Reactants | Method | Reaction Time | Yield | Reference |

| Acyl hydrazones, Oxidant | Conventional | 12 hours | Moderate | nih.gov |

| Acyl hydrazones, Oxidant | Microwave | 25 minutes | High | nih.gov |

| Isoniazid, Aromatic Aldehyde | Microwave | 3 minutes | Good | nih.gov |

| Acid hydrazides, N-protected amino acids | Microwave | 10 minutes | 85% | nih.gov |

Electrochemical synthesis offers a green and efficient alternative to traditional methods that rely on stoichiometric chemical oxidants. nih.gov This technique uses electrical current to drive chemical reactions, often under mild conditions. A mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones has been developed. nih.gov Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a redox mediator, this method allows for a mild oxidative cyclization with high functional group tolerance and yields up to 83%. nih.gov This approach is also amenable to a one-pot procedure, directly converting aldehydes and hydrazides into the desired oxadiazole products. nih.gov

The use of catalysts can significantly improve the efficiency and selectivity of 1,3,4-oxadiazole synthesis. Both metal-based and non-metal catalysts have been employed. For example, copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org In some cases, iodine can act as a catalyst in solvent-free grinding methods. researchgate.net

Conversely, catalyst-free methods are also being explored to simplify reaction procedures and avoid potential metal contamination of the final products. acs.org A notable example is the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents to form 2,5-disubstituted 1,3,4-oxadiazoles. acs.org This reaction proceeds under mild conditions without the need for any external catalyst, offering an attractive and practical synthetic route. acs.org Furthermore, some syntheses can proceed efficiently without a catalyst under microwave irradiation or by using specific reagent combinations that promote cyclization. jchemrev.com

Specific Synthesis of 2,5-Di-(1-piperidinyl)-1,3,4-oxadiazole: Challenges and Innovations

The synthesis of symmetrically and asymmetrically substituted 2,5-diamino-1,3,4-oxadiazoles presents unique challenges, primarily centered on controlling the regioselectivity of cyclization and managing the reactivity of the precursor molecules. While direct synthetic routes for this compound are not extensively documented, innovative methodologies for analogous structures provide a clear pathway for its preparation. These often involve either the cyclization of a pre-formed symmetrical precursor or the sequential functionalization of a pre-existing 1,3,4-oxadiazole core.

The successful synthesis of 2,5-diamino-1,3,4-oxadiazoles, including piperidinyl-substituted analogues, is highly dependent on the careful optimization of reaction parameters. The choice of cyclizing agent, solvent, temperature, and base can significantly influence the reaction yield and purity of the final product.

One of the most common routes to 2-amino-substituted 1,3,4-oxadiazoles involves the cyclization of acylthiosemicarbazides. researchgate.net The efficiency of this transformation is contingent on the desulfurizing agent used. Reagents such as p-toluenesulfonyl chloride (p-TsCl) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) have proven effective. organic-chemistry.org For the synthesis of a di-piperidinyl derivative, a symmetrical bis-thiosemicarbazide precursor could be envisioned, where optimization of the cyclizing agent concentration and reaction time would be critical to ensure double cyclization.

The regioselectivity of cyclization is also a key parameter to control. For instance, in the reaction of thiosemicarbazide (B42300) intermediates, EDC·HCl in dimethyl sulfoxide (B87167) (DMSO) tends to favor the formation of 2-amino-1,3,4-oxadiazoles, while p-TsCl with triethylamine (B128534) in N-methyl-2-pyrrolidone can lead to the formation of 2-amino-1,3,4-thiadiazoles. organic-chemistry.org Therefore, for the synthesis of the target oxadiazole, conditions favoring the former pathway would be selected and optimized.

An alternative innovative approach involves a one-pot synthesis-amination strategy. This has been successfully applied to the synthesis of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole. nih.gov This methodology suggests that a suitably functionalized 1,3,4-oxadiazole precursor, such as a 2,5-dihalo-1,3,4-oxadiazole, could undergo nucleophilic substitution with piperidine (B6355638). The optimization of this substitution would involve screening of bases, solvents, and temperatures to achieve efficient di-substitution.

Table 1: Optimization of Reaction Parameters for Amino-1,3,4-Oxadiazole Synthesis

| Parameter | Variation | Effect on Reaction |

|---|---|---|

| Cyclizing Agent | EDC·HCl, p-TsCl, Iodine | Determines regioselectivity (oxadiazole vs. thiadiazole) and yield. sigmaaldrich.comnih.gov |

| Solvent | DMSO, NMP, Ethanol | Influences solubility of reactants and can affect regioselectivity. organic-chemistry.org |

| Base | Triethylamine, Pyridine (B92270), NaHCO₃ | Neutralizes acidic byproducts and can influence reaction rate. |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics; higher temperatures may be needed for cyclodehydration. |

The rational design of precursors is fundamental to the successful synthesis of this compound. The most direct approach involves the synthesis of a symmetrical precursor that already contains the piperidinyl moieties. A prime candidate for such a precursor is N,N'-bis(piperidine-1-carbonyl)hydrazine . This diacylhydrazine can be prepared by the reaction of piperidine-1-carbonyl chloride with hydrazine (B178648). The subsequent cyclodehydration of this intermediate would lead directly to the target compound. researchgate.net Various dehydrating agents, such as phosphoryl chloride (POCl₃), polyphosphoric acid, or triflic anhydride, can be employed for this cyclization step. journalagent.com

Another viable precursor is piperidine-1-carbothiohydrazide . This thiosemicarbazide derivative can be synthesized from the reaction of a piperidine-derived isothiocyanate with hydrazine. The oxidative cyclization of this precursor is a promising route. The cyclization of thiosemicarbazides to 2-amino-1,3,4-oxadiazoles is a well-established method, often mediated by reagents that facilitate desulfurization and ring closure. researchgate.net

Furthermore, the concept of using a pre-formed 1,3,4-oxadiazole core for subsequent functionalization is an important strategy. For example, the synthesis of 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles provides a platform for nucleophilic substitution. mdpi.com A similar approach could be envisioned starting from a 2,5-dihalo- or 2,5-bis(leaving group)-1,3,4-oxadiazole, which would then be reacted with two equivalents of piperidine to yield the desired product. The reactivity of the leaving group would be a critical factor in the success of this approach.

Elucidation of Reaction Mechanisms in 1,3,4-Oxadiazole Synthesis

Understanding the reaction mechanisms underlying the formation of the 1,3,4-oxadiazole ring is crucial for optimizing existing synthetic methods and developing novel ones. The synthesis of this compound can be approached through several pathways, each with its own distinct mechanistic profile.

The oxidative cyclization of semicarbazone or thiosemicarbazone precursors is a common method for preparing 2-amino-1,3,4-oxadiazoles. lookchem.com In the context of the target molecule, this would likely involve a precursor derived from piperidine-1-carbaldehyde and a suitable semicarbazide (B1199961) or thiosemicarbazide.

The mechanism of oxidative cyclization, for example using bromine in acetic acid, is proposed to proceed through an initial electrophilic attack of bromine on the sulfur atom (in the case of a thiosemicarbazone) or the nitrogen atom of the hydrazone. rsc.org This is followed by an intramolecular nucleophilic attack from the oxygen atom of the carbonyl group, leading to the formation of a five-membered ring intermediate. Subsequent elimination of HBr and the sulfur-containing group (or other leaving group) results in the aromatization of the ring to form the stable 1,3,4-oxadiazole. The presence of a base is often crucial to neutralize the acid generated during the reaction and to facilitate the final elimination step. rsc.org

Another important oxidative pathway involves the use of iodine. nih.gov The reaction of an acylthiosemicarbazide with iodine is believed to proceed via the formation of an S-iodo intermediate, which activates the thiocarbonyl group towards intramolecular nucleophilic attack by the oxygen of the acyl group. This is followed by cyclization and elimination to afford the 2-amino-1,3,4-oxadiazole.

Table 2: Key Steps in Oxidative Cyclization of Thiosemicarbazide Precursors

| Step | Description | Key Species |

|---|---|---|

| 1. Activation | The thiocarbonyl group is activated by an oxidizing agent (e.g., I₂, Br₂). | Oxidizing agent, Thiosemicarbazide |

| 2. Intramolecular Cyclization | The oxygen atom of the acyl group attacks the activated thiocarbonyl carbon. | Cyclic intermediate |

| 3. Elimination | Elimination of a sulfur-containing moiety and a proton leads to the aromatic oxadiazole ring. | 2-Amino-1,3,4-oxadiazole |

The formation of the 1,3,4-oxadiazole ring via cyclodehydration of 1,2-diacylhydrazines, such as N,N'-bis(piperidine-1-carbonyl)hydrazine, involves distinct intermediates and transition states. The reaction is typically catalyzed by a strong acid or a dehydrating agent like POCl₃. The mechanism is thought to involve the initial protonation or activation of one of the carbonyl oxygen atoms, making the carbonyl carbon more electrophilic. This is followed by an intramolecular nucleophilic attack by the nitrogen atom of the adjacent amide group. This cyclization step leads to a tetrahedral intermediate. The transition state for this step would involve the formation of the new N-C bond. Subsequent elimination of a molecule of water, facilitated by the dehydrating agent, leads to the formation of the aromatic 1,3,4-oxadiazole ring.

In the case of carbodiimide-mediated cyclization of acylthiosemicarbazides, the carbodiimide (B86325) (e.g., EDC·HCl) acts as a desulfurizing agent. The proposed mechanism involves the reaction of the thiocarbonyl group with the carbodiimide to form a reactive intermediate, likely an S-isothiourea derivative. This intermediate is highly susceptible to intramolecular nucleophilic attack by the oxygen of the acyl group. The subsequent collapse of the resulting cyclic intermediate, with the elimination of the corresponding urea (B33335) derivative and sulfur, yields the 2-amino-1,3,4-oxadiazole. Computational studies on related cyclizations, such as the acid-promoted cyclization of semicarbazones to triazolidinones, have provided insights into the energetics and geometries of the transition states involved in such ring-closing reactions, highlighting the importance of protonation in lowering the activation barrier. mdpi.com

A comprehensive search for specific experimental data on the structural and spectroscopic analysis of this compound has been conducted. Unfortunately, detailed Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and advanced techniques), and Mass Spectrometry data for this specific compound are not available in the public domain through the search results provided.

The available scientific literature extensively covers the synthesis and characterization of various other 2,5-disubstituted-1,3,4-oxadiazole derivatives, where the substituents are typically aryl, alkyl, or other heterocyclic moieties. However, specific experimental spectra and detailed structural analysis for the di-piperidinyl variant of this molecule could not be located.

Due to the absence of specific data for this compound, it is not possible to provide the detailed, scientifically accurate article with data tables as requested under the strict constraints of the prompt. Generating such an article would require speculative data that is not supported by verifiable sources.

Comprehensive Structural Characterization and Spectroscopic Analysis of 2,5 Di 1 Piperidinyl 1,3,4 Oxadiazole

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. This technique allows for the determination of the molecular formula with a high degree of confidence, distinguishing between compounds that may have the same nominal mass. For 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, HRMS is routinely used to verify their successful synthesis. nih.govasianpubs.org

Table 1: Illustrative HRMS Data for Representative 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2,5-bis(azidomethyl)-1,3,4-oxadiazole | C₄H₄N₈O | 181.0581 | 181.0586 | nih.gov |

| Diethyl 2,2'-((1,3,4-oxadiazole-2,5-diyl)bis(methylene))bis(azanediyl)diacetate | C₁₂H₁₈N₄O₅ | 299.1350 | 299.1355 | nih.gov |

Note: The data in this table is for illustrative purposes to show the typical format and precision of HRMS analysis for related compounds.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction Analysis of Piperidinyl-Oxadiazole Compounds

The single-crystal X-ray diffraction analysis of 2,5-disubstituted 1,3,4-oxadiazoles reveals key structural features of this class of compounds. Although the specific crystal structure for 2,5-Di-(1-piperidinyl)-1,3,4-oxadiazole is not available in the provided search results, analysis of analogous structures provides significant insights into the expected molecular geometry.

For example, the crystal structure of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) has been determined, offering a point of comparison. nih.gov Studies on various 2,5-diaryl-1,3,4-oxadiazoles consistently show that the central 1,3,4-oxadiazole ring is nearly planar. nih.gov The substituents at the 2 and 5 positions are often coplanar or slightly twisted with respect to the central heterocyclic ring.

The crystallographic data for a representative 2,5-disubstituted 1,3,4-oxadiazole is typically presented in a detailed table, as illustrated below with data for a related compound.

Table 2: Representative Crystallographic Data for a 2,5-Disubstituted 1,3,4-Oxadiazole Derivative

| Parameter | Value |

|---|---|

| Compound Name | 2,5-diphenyl-1,3,4-oxadiazole (B188118) |

| CCDC Number | 7232443 |

| Empirical Formula | C₁₄H₁₀N₂O |

| Formula Weight | 222.24 |

| Crystal System | Monoclinic |

| Space Group | I 1 a 1 |

| a (Å) | 12.71311 |

| b (Å) | 23.6491 |

| c (Å) | 22.6770 |

| α (°) | 90 |

| β (°) | 101.7321 |

| γ (°) | 90 |

| Volume (ų) | 6673.1 |

Note: This data is for an analogous compound, 2,5-diphenyl-1,3,4-oxadiazole, to illustrate the parameters obtained from a single-crystal X-ray diffraction study. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in determining the stability and physical properties of the crystalline solid. For 2,5-disubstituted 1,3,4-oxadiazoles, a common feature observed in their crystal structures is the formation of stacks of nearly planar molecules.

The nature of the substituents at the 2 and 5 positions significantly influences the types of intermolecular interactions present. In aryl-substituted oxadiazoles (B1248032), π-π stacking interactions between the aromatic rings are frequently observed. These interactions contribute to the stabilization of the crystal lattice. core.ac.uk

Theoretical and Computational Chemistry Studies on 2,5 Di 1 Piperidinyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide insights into molecular orbitals, charge distribution, and various reactivity parameters.

Density Functional Theory (DFT) is a robust computational method used to predict the geometry and energy of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the total electronic energy.

| Compound | Method/Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| 2,5-diphenyl-1,3,4-oxadiazole (B188118) | B3LYP/6-31G(d) | -725.3 | 2.8 |

| 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole | B3LYP/6-31G(d) | -803.9 | 2.9 |

| 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | B3LYP/6-31G(d) | -1644.5 | 0.2 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For 2,5-disubstituted-1,3,4-oxadiazoles, the HOMO is typically localized on the substituent groups, especially if they are electron-rich, while the LUMO is often centered on the oxadiazole ring. In the case of 2,5-Di-(1-piperidinyl)-1,3,4-oxadiazole, the piperidinyl groups, being electron-donating, are expected to significantly contribute to the HOMO. The oxadiazole core, being electron-deficient, will likely dominate the LUMO. The HOMO-LUMO energy gap is anticipated to be relatively small, suggesting potential for high reactivity.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,5-diphenyl-1,3,4-oxadiazole | -6.8 | -1.5 | 5.3 |

| 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole | -5.6 | -1.2 | 4.4 |

| 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole | -7.9 | -3.1 | 4.8 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 2,5-disubstituted-1,3,4-oxadiazoles, the MESP analysis generally reveals negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, indicating these are sites for electrophilic interaction. The regions around the hydrogen atoms of the substituent groups typically show positive potential. For this compound, it is expected that the nitrogen atoms of the piperidinyl groups will also exhibit negative potential, enhancing the nucleophilic character of the molecule.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Describes the escaping tendency of an electron from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|

| 2,5-diphenyl-1,3,4-oxadiazole | -4.15 | 2.65 | 3.25 |

| 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole | -3.40 | 2.20 | 2.63 |

| 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole | -5.50 | 2.40 | 6.30 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and stability. These simulations model the atomic motions over time, offering a dynamic picture of the molecular system.

For this compound, a key aspect to investigate via MD simulations is the conformational flexibility of the two piperidinyl rings. These rings can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.

Ligand-System Stability and Dynamic Behavior in Simulated Environments

Molecular Dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time, offering insights into the stability of a ligand when bound to a biological target, such as a protein or enzyme. nih.govmdpi.com These simulations can predict how the complex will behave in a biological environment.

For derivatives of the 1,3,4-oxadiazole scaffold, MD simulations have been used to confirm the stability of docking complexes. mdpi.com For instance, in a study on 1,3,4-oxadiazole derivatives as potential inhibitors for cyclooxygenase-2 (COX-2), MD simulations were performed to check the stability of the ligand-protein complexes. mdpi.com The stability of the complex over the simulation time, often lasting for nanoseconds, indicates a strong and favorable interaction. In one such study, a 3,5-dichloro-substituted pyridine-based 1,3,4-oxadiazole derivative was shown to maintain structural stability throughout a 100 ns simulation when complexed with its target protein. nih.gov This stability is crucial as it suggests the ligand can maintain its inhibitory conformation within the active site of the enzyme.

Trajectory Analysis (e.g., Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF))

Trajectory analysis from MD simulations provides quantitative measures of stability and flexibility. The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics used in this analysis. github.io

Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. A small and stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and remains stable. github.io For example, in an MD simulation of a pyridine-oxadiazole derivative, the RMSD of the protein-ligand complex stabilized and remained within an acceptable range of 2.4 Å to 2.8 Å, indicating the complex's structural stability. nih.gov A flattening of the RMSD curve is often interpreted as the system reaching an equilibrated state. github.io

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or amino acid residues around their average positions during the simulation. It helps identify which parts of the protein are flexible and which are rigid. github.io High RMSF values in loop regions of a protein are common, indicating flexibility, while lower fluctuations in alpha-helices and beta-strands suggest these secondary structures are stable. nih.gov Analysis of 1,3,4-oxadiazole derivatives has shown that key residues interacting with the ligand typically exhibit low RMSF values, confirming stable interactions. nih.gov

The table below summarizes typical findings from MD simulations of 1,3,4-oxadiazole derivatives.

| MD Simulation Parameter | Observation | Interpretation |

| RMSD | The plot stabilizes after initial fluctuations, remaining within a low angstrom range (e.g., 2.4-2.8 Å). nih.gov | The ligand-protein complex is structurally stable throughout the simulation. nih.gov |

| RMSF | Low fluctuations (< 2.0 Å) in secondary structure elements (α-helices, β-strands). nih.gov | The core structure of the protein remains stable upon ligand binding. nih.gov |

| RMSF | Higher fluctuations in loop regions. nih.gov | These regions are inherently more flexible. |

Molecular Docking for Intermolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used to understand the structural basis of inhibition and to screen for potential drug candidates.

Prediction of Binding Modes with Model Receptors or Enzymes for Structural Insights

For various 2,5-disubstituted-1,3,4-oxadiazole derivatives, molecular docking studies have been conducted to predict their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2), tubulin, and acetylcholinesterase. nih.govnih.govnih.gov These studies reveal how the ligand fits into the binding pocket and which specific amino acid residues it interacts with.

For example, docking of novel oxadiazole derivatives into the active site of tubulin helped to identify crucial interactions that could explain their anticancer activity. nih.gov Similarly, docking studies on COX-2 revealed the ability of the 1,3,4-oxadiazole scaffold to correctly recognize the active site and establish significant interactions with key residues. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking analyses provide detailed information on these interactions. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand binding. Docking studies of 1,3,4-oxadiazole derivatives frequently identify hydrogen bond formation between the heteroatoms (nitrogen and oxygen) of the oxadiazole ring or its substituents and amino acid residues like TYR, SER, and ASN in the active site. rdd.edu.iqresearchgate.net

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and hydrophobic pockets of the receptor. Aromatic rings in the substituents of the oxadiazole core often engage in π-π stacking or hydrophobic interactions with residues such as GLN and PRO. researchgate.net

The following table presents example interactions observed in docking studies of various 1,3,4-oxadiazole derivatives with the COX-2 enzyme.

| Interaction Type | Interacting Ligand Moiety | Example Receptor Amino Acids | Bond Length (Å) |

| Hydrogen Bond | Oxadiazole/Substituent | TYR373, GLY536, ASN375 | 2.1 - 2.3 researchgate.net |

| Hydrophobic | Aryl Substituents | GLN374, PRO127A, SER541B | 2.3 - 4.8 researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its physical properties or biological activity. nih.gov

Correlation of Structural Features with Theoretical or Derived Properties

In the context of 1,3,4-oxadiazole derivatives, QSAR studies have been used to correlate physicochemical and structural properties with their observed biological activities, such as antibacterial potential. nih.gov These models use molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule (e.g., molecular weight, lipophilicity, electronic properties).

By performing multiple regression analysis, predictive models can be generated. nih.gov These models help in understanding which structural features are most influential. For instance, a QSAR study might reveal that the presence of an electron-withdrawing group at a specific position on a substituent is positively correlated with higher activity. Such insights are valuable for designing new, more potent derivatives before their synthesis, saving time and resources. researchgate.net Theoretical studies using Density Functional Theory (DFT) can also be used to calculate properties like HOMO-LUMO energy gaps, hardness, and electronegativity, which can then be correlated with stability or reactivity. nahrainuniv.edu.iqscirp.orgresearchgate.net

Predictive Modeling for Undiscovered Analogues and Structure-Property Relationships

Computational chemistry and theoretical studies serve as a powerful tool in modern drug discovery, enabling the prediction of properties for yet-to-be-synthesized analogues and elucidating the complex relationships between a molecule's structure and its biological activity. For the 2,5-disubstituted-1,3,4-oxadiazole scaffold, which forms the core of this compound, these predictive models are crucial for guiding the design of new, potentially more potent and specific therapeutic agents. nih.govnih.govadvancedresearchpublications.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govresearchgate.net These models are built by analyzing a series of known analogues and identifying key molecular descriptors that influence their behavior. For the 1,3,4-oxadiazole class, studies have successfully generated predictive QSAR models for various activities, including antibacterial and antifungal effects. nih.govijrpc.com

Key Molecular Descriptors in Predictive Models

Research on 2,5-disubstituted-1,3,4-oxadiazoles has identified several classes of molecular descriptors that are critical for building accurate predictive models. nih.govresearchgate.net These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

| Descriptor Class | Specific Examples | Predicted Influence on Biological Activity |

| Thermodynamic/Steric | Molar Refractivity, Molecular Length, Principal Moment of Inertia | Correlates with how the molecule fits into a biological target and its polarizability. ijrpc.comnih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Governs the molecule's reactivity and its ability to form key interactions (e.g., hydrogen bonds) with a receptor. nih.gov |

| Topological | Wiener Index, Balaban Index | Describes molecular size, shape, and degree of branching, which affects transport and binding properties. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and how the compound distributes within a biological system. |

This table is interactive. Users can sort by descriptor class to understand the different facets of molecular properties used in modeling.

Building and Validating a QSAR Model

A typical QSAR study for designing novel analogues of this compound would involve developing a regression model. This model takes the form of an equation that links biological activity (e.g., inhibitory concentration, IC50) to the calculated molecular descriptors.

A hypothetical QSAR model might look like this: Log(1/IC50) = β0 + β1(Molar Refractivity) + β2(Dipole Moment) - β3(LUMO Energy)

In this equation, the coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on the activity. A positive coefficient for molar refractivity suggests that bulkier, more polarizable analogues might be more active, whereas a negative coefficient for the Lowest Unoccupied Molecular Orbital (LUMO) energy might indicate that molecules more resistant to accepting electrons are less active. nih.gov

The predictive power of such models is rigorously tested through internal and external validation techniques to ensure their reliability. ijrpc.comresearchgate.net

Application in Designing Novel Analogues

Once a reliable QSAR model is established, it can be used to screen a virtual library of undiscovered analogues. By systematically modifying the piperidinyl rings or other parts of the parent molecule in silico (on a computer), chemists can calculate the descriptors for these new structures and use the QSAR equation to predict their activity before committing resources to their synthesis. advancedresearchpublications.comnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even greater detail. researchgate.net These techniques generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.

Hypothetical 3D-QSAR Findings for an Undiscovered Analogue

| Property | Favorable Region (Increased Activity) | Unfavorable Region (Decreased Activity) |

| Steric | A bulky group is preferred here (e.g., adding a methyl group to the piperidine (B6355638) ring). | A bulky group here will clash with the receptor. |

| Electrostatic | A region where a negative potential (electron-rich group) is favorable. | A region where a positive potential (electron-poor group) is favorable. |

| Hydrophobic | A hydrophobic (e.g., phenyl) group enhances binding in this pocket. | A polar group in this pocket reduces activity. |

| H-Bond Donor | An H-bond donor (e.g., -NH) is required for this key interaction. | An H-bond donor here disrupts binding. |

This interactive table illustrates how 3D-QSAR maps guide the specific placement of functional groups to enhance the desired properties of new analogues.

By using these predictive models, researchers can prioritize the synthesis of compounds that have the highest probability of success, thereby accelerating the discovery of new and improved derivatives based on the this compound structure. Structure-activity relationship analyses have consistently shown that the substituents at the 2 and 5 positions of the 1,3,4-oxadiazole ring play a dominant role in defining the pharmacological activity of the resulting derivatives. mdpi.com

Chemical Reactivity and Derivatization Strategies for 2,5 Di 1 Piperidinyl 1,3,4 Oxadiazole Analogues

Modification at the Piperidinyl Nitrogen and Ring Positions

The piperidine (B6355638) rings are key sites for introducing structural diversity. Modifications can be performed at the nitrogen atom or the carbon atoms of the ring.

While specific literature on the N-alkylation and acylation of 2,5-di-(1-piperidinyl)-1,3,4-oxadiazole is not detailed, the general reactivity of secondary amines in such scaffolds is well-established. The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo reactions with various electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid.

N-Acylation: Acylation introduces an acyl group (R-C=O) to the piperidine nitrogen. This is commonly carried out using acyl chlorides or anhydrides. These reactions are fundamental in synthetic chemistry for creating amide functionalities. researchgate.net

General reaction schemes for these transformations are depicted below:

Alkylation: R-NH + R'-X → R-NR'H⁺X⁻

Acylation: R₂NH + R'COCl → R₂NCOR' + HCl

These modifications can significantly alter the steric and electronic properties of the molecule.

Direct substitution on the carbon atoms of the piperidine ring once it is attached to the oxadiazole core is synthetically challenging. A more common and effective strategy is to synthesize the target molecule using piperidine rings that are already substituted. This approach involves starting with commercially available or synthetically prepared substituted piperidines, which are then coupled to the 1,3,4-oxadiazole (B1194373) precursor. This allows for the precise placement of functional groups at various positions on the piperidine ring. For instance, linking pre-functionalized piperidine frameworks to a core heterocycle is a common strategy in medicinal chemistry. tandfonline.com

Functionalization of the Oxadiazole Core

The 1,3,4-oxadiazole ring is a stable aromatic system, but its reactivity is influenced by the presence of two electronegative nitrogen atoms. chemicalbook.com

The 1,3,4-oxadiazole ring is considered electron-deficient due to the presence of two pyridine-like nitrogen atoms. chemicalbook.comglobalresearchonline.net This electronic nature makes electrophilic substitution reactions directly on the carbon atoms of the oxadiazole ring very difficult to achieve. globalresearchonline.net The electron density at the C2 and C5 positions is low, rendering them unreactive toward common electrophiles. chemicalbook.com Consequently, functionalization of the oxadiazole core typically relies on building the ring from already-functionalized precursors rather than post-synthesis modification of the parent ring.

For 1,3,4-oxadiazole analogues designed for extended molecular architectures, cross-coupling reactions are an indispensable tool. mdpi.com While the piperidinyl groups in the target molecule are not typical leaving groups for cross-coupling, analogous structures with halogen substituents at the 2 and 5 positions are commonly used precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds. mdpi.comresearchgate.net

The Suzuki cross-coupling reaction, in particular, has been effectively used to synthesize 2,5-diaryl-1,3,4-oxadiazoles from 2,5-dihalo-1,3,4-oxadiazole precursors and boronic acids. mdpi.comresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. mdpi.comresearchgate.net This methodology allows for the connection of the oxadiazole core to various aryl or heteroaryl systems, creating complex, conjugated molecules. mdpi.comresearchgate.net

Synthesis of Structurally Related 1,3,4-Oxadiazole Derivatives with Piperidinyl Moieties

The synthesis of 1,3,4-oxadiazoles containing piperidinyl or piperazinyl groups is a well-documented area, driven by the biological importance of these combined scaffolds. nih.govresearchgate.net A common synthetic route involves the cyclization of N,N'-diacylhydrazines or related intermediates. researchgate.neteurekajournals.com

For example, a synthetic pathway can begin with a hydrazide, which is then reacted with a piperidine-containing acid chloride or carboxylic acid. The resulting diacylhydrazine intermediate can be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov

Alternative methods involve reacting a hydrazide with carbon disulfide to form an oxadiazole-thione intermediate, which can then be alkylated. asianpubs.org Another approach involves the reaction of a chloromethyl-substituted oxadiazole with piperidine or its derivatives to form the C-N bond. acs.org These varied synthetic strategies provide access to a wide array of structurally diverse analogues. openmedicinalchemistryjournal.com

Exploration of Symmetrical and Unsymmetrical Substitution Patterns

The derivatization of the 1,3,4-oxadiazole core at the 2 and 5 positions is a critical strategy for modulating the physicochemical and biological properties of the resulting analogues. mdpi.com The ability to introduce a variety of substituents allows for the systematic exploration of structure-activity relationships. These substitutions can be categorized as either symmetrical, where identical groups are present at both positions, or unsymmetrical, featuring different substituents. The synthesis of this compound itself represents a symmetrical substitution pattern. Strategies to create analogues involve retaining this symmetry with different groups or deliberately breaking it to explore a wider chemical space.

Symmetrical Derivatization

Symmetrical 2,5-disubstituted-1,3,4-oxadiazoles are typically synthesized through methods that involve the cyclization of a symmetrical precursor. A common and direct approach is the dehydrative cyclization of 1,2-diacylhydrazines. nih.gov This precursor is often prepared by reacting hydrazine (B178648) hydrate (B1144303) with two equivalents of a single type of carboxylic acid or its derivative. Another established method is the oxidative cyclization of N-acylhydrazones, which can also yield symmetrical products if the starting aldehyde and hydrazide are derived from the same parent structure. researchgate.net

Various reagents can be employed to facilitate the cyclization step, each with its own advantages regarding reaction conditions and yield. These include dehydrating agents like phosphorus oxychloride (POCl₃) and catalysts such as zirconium tetrachloride (ZrCl₄). nih.govnih.gov For instance, reacting a suitable carboxylic acid with a benzoic acid hydrazide using a melamine-formaldehyde resin-supported sulfuric acid under microwave-accelerated, solvent-free conditions has been shown to be an efficient method. researchgate.net

Unsymmetrical Derivatization

The synthesis of unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles requires a more controlled, stepwise approach to ensure the differential substitution at the 2 and 5 positions. A prevalent strategy involves the reaction of an aromatic hydrazide with a different aromatic aldehyde in the presence of an oxidizing agent, such as ferric chloride, to form the unsymmetrical oxadiazole directly. researchgate.net

Alternatively, an acylhydrazide can be reacted with a different aroyl chloride to produce an unsymmetrical diacylhydrazide intermediate. This intermediate is then subjected to cyclization using a dehydrating agent like phosphoryl chloride. nih.gov This multi-step process allows for the precise installation of distinct functional groups on the oxadiazole ring. The choice of reagents and reaction conditions is crucial to avoid the formation of symmetrical side products and to achieve good yields of the desired unsymmetrical compound. nih.gov

The table below summarizes common synthetic strategies for achieving symmetrical and unsymmetrical substitution patterns on the 1,3,4-oxadiazole core.

| Substitution Pattern | General Strategy | Key Precursors | Common Cyclization/Oxidizing Agents | Reference |

|---|---|---|---|---|

| Symmetrical | Dehydrative cyclization of 1,2-diacylhydrazines | Hydrazine hydrate + 2 equivalents of a single carboxylic acid/derivative | Phosphorus oxychloride (POCl₃), Zirconium tetrachloride (ZrCl₄) | nih.govnih.gov |

| Symmetrical | Oxidative cyclization of N-acylhydrazones | Hydrazide + corresponding aldehyde | Ferric chloride, Lead tetraacetate, Chloramine-T | researchgate.net |

| Unsymmetrical | Oxidative cyclization of N-acylhydrazones | Aromatic hydrazide + different aromatic aldehyde | Ferric chloride, Iodobenzenediacetate | researchgate.net |

| Unsymmetrical | Stepwise synthesis and cyclization of unsymmetrical diacylhydrazines | Acylhydrazide + different aroyl chloride | Phosphoryl chloride (POCl₃) | nih.gov |

These derivatization strategies provide a versatile toolkit for medicinal chemists to generate extensive libraries of 2,5-disubstituted-1,3,4-oxadiazole analogues. The ability to fine-tune the steric and electronic properties of the substituents through both symmetrical and unsymmetrical patterns is fundamental to the development of compounds with optimized activity profiles.

Advanced Analytical and Characterization Techniques Applied to Oxadiazole Systems

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of synthesized compounds and for the separation of the target molecule from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity assessment of non-volatile and thermally labile compounds. For a molecule like 2,5-Di-(1-piperidinyl)-1,3,4-oxadiazole, the basic nitrogen atoms of the piperidine (B6355638) rings necessitate careful selection of the mobile phase to achieve good peak shape and resolution. The use of an acidic modifier in the mobile phase is common to protonate the basic sites, which minimizes peak tailing.

Due to the absence of a strong chromophore in the aliphatic piperidinyl substituents, the UV detection wavelength would be primarily determined by the 1,3,4-oxadiazole (B1194373) ring, which typically absorbs in the lower UV region. A simple, sensitive, and accurate RP-HPLC method can be established for the determination of piperidine-containing compounds. nih.gov The retention time is influenced by the mobile phase composition, with a higher proportion of organic solvent leading to shorter retention times. mdpi.com

Below is a representative table of HPLC conditions that could be applied for the analysis of this compound, based on methods developed for similar heterocyclic compounds. nih.gov

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Expected Retention Time | 4.5 - 6.0 min |

Note: This data is representative and based on the analysis of structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its volatility would depend on its molecular weight and intermolecular forces. The mass spectrometry detector provides invaluable structural information based on the fragmentation pattern of the molecule upon electron ionization.

The fragmentation of piperidine-containing compounds in GC-MS is well-documented. The piperidine ring itself can undergo characteristic fragmentation. A common fragmentation pathway involves the cleavage of the C-N bond in the ring, leading to the formation of stable ions. For this compound, one would expect fragmentation patterns that include the loss of one or both piperidinyl groups, as well as fragmentation within the piperidine rings themselves. The mass spectrum of piperidine often shows a base peak at m/z 84.

The fragmentation of the 1,3,4-oxadiazole ring is also a key diagnostic feature. Studies on other 2,5-disubstituted-1,3,4-oxadiazoles have shown characteristic fragmentation patterns, including the cleavage of the ring. nih.gov A proposed fragmentation pattern for this compound would likely involve initial loss of a piperidinyl radical, followed by further fragmentation of the remaining structure.

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity |

| 250 | [M]+ (Molecular Ion) |

| 166 | [M - C5H10N]+ (Loss of a piperidinyl group) |

| 84 | [C5H10N]+ (Piperidinyl cation) |

| 83 | [C5H9N]+ |

| 56 | [C4H8]+ |

| 42 | [C3H6]+ or [C2H4N]+ |

Note: This data is a hypothetical representation based on known fragmentation patterns of piperidine and oxadiazole derivatives.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition profile, and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods used for these purposes. For oxadiazole derivatives, these analyses are important as they are often explored for applications in heat-resistant polymers and energetic materials. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition pattern. For this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps.

Studies on various heterocyclic compounds have shown that their thermal stability is influenced by the nature of the substituents. mdpi.com Generally, 1,3,4-oxadiazole derivatives are known for their high thermal stability. nih.gov The decomposition of this compound would likely proceed in one or more stages, with the initial weight loss corresponding to the cleavage of the piperidinyl groups. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study oxidative decomposition.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 250 - 350 | ~30-40% | Initial decomposition, likely loss of one piperidinyl group |

| 350 - 500 | ~30-40% | Further decomposition, loss of the second piperidinyl group and oxadiazole ring fragmentation |

| > 500 | Varies | Final decomposition to a stable residue |

Note: This data is a plausible representation based on the thermal behavior of similar heterocyclic structures.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would provide its melting point and the associated enthalpy of fusion.

The DSC curve for a crystalline solid like this compound would typically show a sharp endothermic peak corresponding to its melting point. The temperature of this peak is a crucial indicator of purity. The presence of impurities usually leads to a broadening of the melting peak and a depression of the melting point. Following the melting, if the temperature is increased further, an exothermic decomposition may be observed, which should correlate with the weight loss seen in TGA. researchgate.netresearchgate.net

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) | Description |

| Melting Point (Tm) | 150 - 170 | 100 - 150 | Sharp endothermic peak indicating melting |

| Decomposition | > 250 | Exothermic | Broad exothermic event corresponding to decomposition |

Note: This data is an illustrative example based on typical values for organic compounds of similar molecular weight and structure.

Q & A

Q. Basic Structural Characterization

- ¹H/¹³C-NMR : Assign substituent positions via chemical shifts (e.g., aromatic protons at δ 7.4-8.1 ppm, methyl groups at δ 2.2-2.5 ppm) .

- X-ray Diffraction : Resolves crystal packing and confirms planarity of the oxadiazole ring, critical for π-π stacking in coordination polymers .

- DSC/TGA : Evaluates thermal stability (decomposition >250°C for most derivatives) .

- Elemental Analysis : Validates purity (>95% for pharmacological studies) .

How do computational methods enhance the design of 1,3,4-oxadiazole-based therapeutics?

Q. Advanced Computational Design

- ADME Prediction : Tools like SwissADME assess hydrophilicity (LogP ~2.5-3.5) and metabolic stability, leveraging the oxadiazole ring’s resistance to hydrolysis .

- Molecular Docking : Identifies binding to targets like tyrosinase (for anticancer activity) or bacterial gyrase (for antimicrobial effects) .

- QSAR Models : Correlate substituent electronegativity (e.g., -NO₂, -Cl) with enhanced antibacterial potency (R² >0.85 in validated models) .

What structural modifications optimize the anticancer activity of 2,5-disubstituted-1,3,4-oxadiazoles?

Q. Advanced Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups : Nitro (-NO₂) and chloro (-Cl) substituents enhance DNA intercalation and topoisomerase inhibition .

- Aromatic Extensions : Naphthyl groups improve π-stacking with kinase ATP-binding pockets (IC₅₀ <10 µM in breast cancer cell lines) .

- Hybrid Scaffolds : Conjugation with thiazole or pyridine rings increases bioavailability and target selectivity .

How do physicochemical properties of 1,3,4-oxadiazoles influence their pharmacological applications?

Q. Basic Physicochemical Profiling

- LogP : Ranges from 2.1 (hydrophilic) to 4.8 (lipophilic), affecting blood-brain barrier penetration .

- Aqueous Solubility : Enhanced by polar substituents (-OH, -NH₂) but limited by aromatic stacking .

- Metabolic Stability : The oxadiazole ring resists CYP450 oxidation, prolonging half-life in vivo .

What strategies mitigate toxicity risks during in vitro testing of 1,3,4-oxadiazole derivatives?

Q. Advanced Safety Profiling

- Cytotoxicity Screening : Use MTT assays on HEK-293 cells to identify IC₅₀ values >50 µM for safe lead compounds .

- Genotoxicity Tests : Ames assay for mutagenicity and Comet assay for DNA damage .

- Handling Precautions : Follow SDS guidelines (e.g., TCI Europe’s protocols for irritant-free storage) .

How can researchers leverage coordination chemistry to develop oxadiazole-based functional materials?

Q. Advanced Material Science Applications

- Coordination Polymers : 2,5-bis(4-pyridyl)-1,3,4-oxadiazole forms Ag(I) complexes with luminescent properties (λₑₘ = 450-500 nm) .

- Energetic Materials : Nitroamino-substituted derivatives exhibit high detonation velocities (~9,481 m/s) and thermal stability (Tₐₙₜₕ >200°C) .

What experimental controls are essential for reproducibility in oxadiazole synthesis?

Q. Basic Experimental Design

- Negative Controls : Unsubstituted hydrazine precursors to confirm cyclization efficiency.

- Catalyst Optimization : Compare P₂O₅ vs. POCl₃ for dehydration efficiency .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

How does the rigid 1,3,4-oxadiazole core influence ligand-receptor interactions?

Advanced Biophysical Analysis

The planar oxadiazole ring enables:

- Hydrogen Bonding : Three acceptor sites (two N, one O) interact with residues like Asp/Glu .

- Conformational Restriction : Prevents rotatable bond-induced entropy loss, enhancing binding affinity (ΔG < -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.